4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Heterocyclic core for kinase programs where generic azaindoles fail due to lack of the N-oxide handle. 4-Bromo-7-azaindole N-oxide provides a unique C4-bromine cross-coupling site and a 7-oxide that modulates electronics and target binding. • ≥95% purity, multi-gram batches available for reproducible scale-up • Enables Suzuki, Buchwald-Hartwig, and Sonogashira diversification for FGFR, JAK, TAK1, MAP4K2 inhibitor SAR • Shipped under recommended storage (2-8°C, sealed) to preserve N-oxide integrity

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 640735-27-9
Cat. No. B1374643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
CAS640735-27-9
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C1=C(C=CN2O)Br
InChIInChI=1S/C7H5BrN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H
InChIKeyUUCNAKVODHYUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Overview


4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 640735-27-9) is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol . It is formally named 4-bromo-7-hydroxypyrrolo[2,3-b]pyridine and belongs to the azaindole class, characterized by a fused pyrrole-pyridine ring system with an N-oxide functionality at the 7-position . The compound serves as a key intermediate in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors targeting fibroblast growth factor receptors (FGFRs) and other therapeutically relevant kinases [1].

C4 cross-coupling handle — enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira diversification at the 4-position for kinase inhibitor scaffold assembly.
N7-oxide electronic modulation — alters heteroaromatic electron density and adds H-bond acceptor capacity, supporting binding-conformation exploration in ATP-pocket-targeted inhibitor design.
Commercial intermediate — multi-supplier availability with defined purity supports reproducible medicinal chemistry and process-scale synthesis workflows.

Why 4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Cannot Be Replaced


Generic substitution of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide with other azaindole derivatives fails due to the unique combination of the C4 bromine atom and the N7-oxide moiety, which collectively govern regioselective functionalization and biological target engagement. The C4 bromine serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling precise installation of aryl or amino groups required for kinase inhibitor optimization [1]. Simultaneously, the N7-oxide modulates electronic distribution and hydrogen-bonding capacity, influencing both chemical reactivity and target binding conformation in a manner distinct from non-oxidized or differently substituted analogs [2]. Substituting this compound with 4-bromo-1H-pyrrolo[2,3-b]pyridine (lacking the 7-oxide) or with 4-chloro/4-fluoro variants alters both synthetic outcomes and biological activity profiles, as demonstrated in structure-activity relationship (SAR) studies of 4-substituted pyrrolo[2,3-b]pyridines [3].

This compound
4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide
C4 Br + N7-oxide
Non-brominated analog
1H-pyrrolo[2,3-b]pyridine 7-oxide — lacks the C4 cross-coupling handle entirely; 4-substituted SAR exploration is not supported.
This compound
4-Br substitution at C4
5-Br positional isomer
5-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide — bromine at C5 yields a substitution pattern that may not align with ATP-pocket SAR reported for FGFR and JAK inhibitor series.
This compound
N7-oxide present; enhanced H-bond acceptor profile
Non-oxidized 4-Br analog
4-Bromo-1H-pyrrolo[2,3-b]pyridine (no N7-oxide) — electronic distribution and target-binding conformation may shift; kinase inhibition profiles may not transfer directly.

Differentiation Evidence for 4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide


C4 Regioselective Cross-Coupling Advantage

4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide provides a C4 bromine handle essential for palladium-catalyzed cross-coupling reactions to install aryl, heteroaryl, or amino substituents at the 4-position [1]. This regiochemistry is critical for accessing kinase inhibitor scaffolds targeting the ATP-binding pocket. Non-brominated analogs (e.g., 1H-pyrrolo[2,3-b]pyridine 7-oxide) lack this synthetic versatility entirely, while 5-bromo or 6-bromo isomers yield different substitution patterns incompatible with known SAR for FGFR and JAK inhibitors [2].

C4 cross-coupling handle
Class-level inference
Unique C4 regiochemistry
Enables 4-aryl/amino derivative synthesis not accessible from non-brominated or 5-bromo isomers.
Pd-catalyzed Suzuki, Buchwald-Hartwig, Sonogashira conditions; SAR context-dependent.
Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

N7-Oxide H-Bonding and Electronic Modulation

The N7-oxide group in 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide alters the electronic distribution of the heteroaromatic ring system and introduces an additional hydrogen-bond acceptor site compared to the non-oxidized analog 4-bromo-1H-pyrrolo[2,3-b]pyridine [1]. This modification influences binding affinity and selectivity profiles in kinase inhibition assays, as documented in patent literature describing the use of N-oxidized azaindoles for improved target engagement [2].

N7-oxide H-bond modulation
Class-level inference
Additional H-bond acceptor vs non-oxidized analog
May influence kinase binding conformation and selectivity; supports SAR exploration.
Qualitative electronic and H-bonding difference; assay-specific validation required.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Reliable Commercial Supply and Purity

4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is commercially available from major suppliers with defined purity specifications, enabling reproducible synthetic and biological experiments . Fluorochem offers the compound at 95.0% purity (product code F531915), while Sigma-Aldrich (J&W Pharmlab) provides material at 96% purity . This contrasts with less common or custom-synthesized analogs (e.g., 4-iodo- or 4-chloro-7-oxide variants) that require in-house preparation with variable yield and purity.

Commercial supply and purity
Supporting evidence
Purity ≥95%
Multi-supplier availability supports reproducible synthesis and procurement planning.
Supplier-reported purity; independent QC verification recommended.
Chemical Procurement Quality Control Synthetic Chemistry

4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Applications


Synthesis of 4-Substituted Kinase Inhibitors

4-Bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is employed as a key intermediate for the synthesis of 4-aryl, 4-heteroaryl, and 4-amino substituted azaindoles via palladium-catalyzed cross-coupling reactions [1]. These derivatives are designed to target the ATP-binding pockets of kinases such as FGFR, JAK, TAK1, and MAP4K2 [2]. The C4 bromine handle enables late-stage diversification, allowing medicinal chemists to explore structure-activity relationships and optimize potency and selectivity profiles [1].

Chemical Probes for Kinase Selectivity Profiling

The compound serves as a versatile scaffold for generating chemical probes used in kinome-wide selectivity profiling [1]. By functionalizing the C4 position with various substituents, researchers can create focused libraries of 4-substituted-1H-pyrrolo[2,3-b]pyridines to interrogate kinase inhibition patterns and identify selective inhibitors for understudied kinases such as TAK1 and MAP4K2 [2].

Scalable Synthesis of Pharmaceutical Intermediates

In process chemistry, 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is utilized as a building block in multi-step syntheses of drug candidates. Its commercial availability in multi-gram quantities with defined purity (≥95%) facilitates reproducible scale-up and reduces the need for in-house preparation of this advanced heterocyclic intermediate [1][2].

Training in Cross-Coupling Methodology

The compound is employed in academic laboratories for teaching and research in palladium-catalyzed cross-coupling reactions. Its well-defined reactivity and commercial accessibility make it a suitable substrate for demonstrating Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing students with hands-on experience in modern synthetic methods [1].

Application
Selection Property
Validation Focus
4-Substituted kinase inhibitor synthesis
C4 cross-coupling reactivity
Pd-catalyzed coupling efficiency and regiochemical fidelity
Kinase selectivity probe library generation
Scaffold diversification potential
SAR interpretation across FGFR, JAK, TAK1, MAP4K2 target panels
Pharmaceutical intermediate scale-up
Commercial availability and defined purity
Lot-to-lot purity consistency and multi-gram supply reliability
Academic cross-coupling methodology training
Well-defined reactivity profile
Reproducible Suzuki, Buchwald-Hartwig, and Sonogashira model reactions

Technical Documentation Hub

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